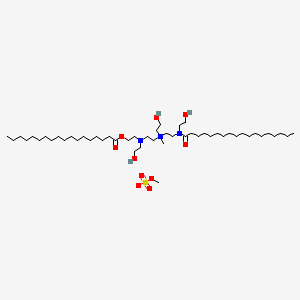
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research and industrial applications due to its multifunctional nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate typically involves multiple steps. The process begins with the preparation of intermediate compounds through esterification and amidation reactions. These intermediates are then combined under controlled conditions to form the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a component in cell culture media.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics, detergents, and other consumer products.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2-Hydroxyethyl)(2-((2-hydroxyethyl)(palmitoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(palmitoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate
- **(2-Hydroxyethyl)(2-((2-hydroxyethyl)(oleoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(oleoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate stands out due to its specific stearoyl groups, which impart unique physicochemical properties. These properties include enhanced stability, solubility, and bioactivity, making it particularly valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
64346-67-4 |
|---|---|
Molekularformel |
C50H103N3O10S |
Molekulargewicht |
938.4 g/mol |
IUPAC-Name |
2-hydroxyethyl-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]-[2-[2-hydroxyethyl(2-octadecanoyloxyethyl)amino]ethyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C49H100N3O6.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-48(56)51(39-45-54)37-42-52(3,43-46-55)41-36-50(38-44-53)40-47-58-49(57)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h53-55H,4-47H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
JOEYVTUZTKUBSR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CC[N+](C)(CCN(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO)CCO.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


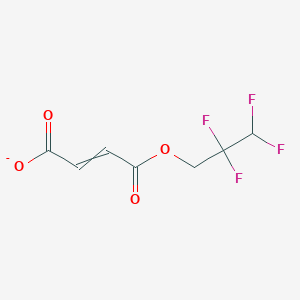
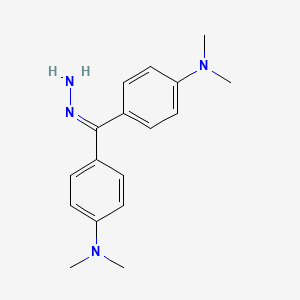
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
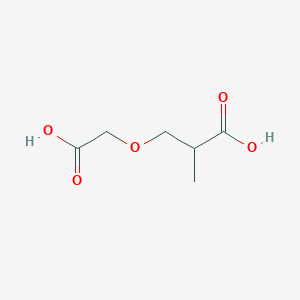
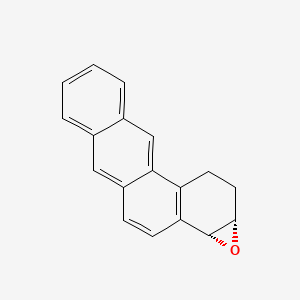


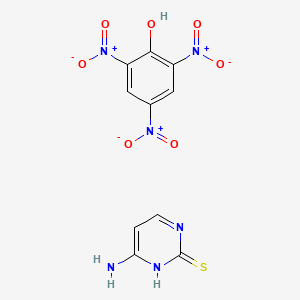
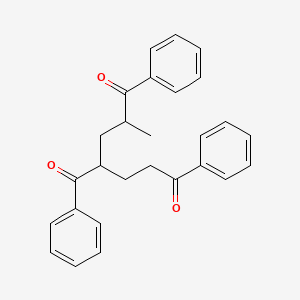
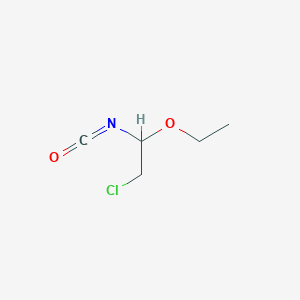
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
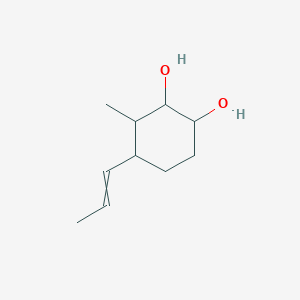
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)

